An In-depth Technical Guide to 5-Chloro-2,3-dihydrobenzofuran: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 5-Chloro-2,3-dihydrobenzofuran: Properties, Synthesis, and Reactivity
Introduction
5-Chloro-2,3-dihydrobenzofuran is a halogenated heterocyclic compound that serves as a pivotal building block in modern synthetic chemistry. Its unique structural architecture, combining a chlorinated benzene ring with a dihydrofuran moiety, makes it a versatile intermediate in the development of complex organic molecules. This guide provides an in-depth analysis of its chemical properties, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for researchers and professionals in drug development and materials science. The dihydrobenzofuran scaffold is a recognized pharmacophore, and its derivatives have shown affinity for crucial biological targets, including serotonin receptors, underscoring the importance of understanding its fundamental chemistry.[1][2]
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are the bedrock of any successful experimental design. 5-Chloro-2,3-dihydrobenzofuran is typically handled as a liquid or low-melting solid at room temperature. Its key identifiers and computed properties are summarized below for easy reference.
| Property | Value | Source |
| IUPAC Name | 5-chloro-2,3-dihydro-1-benzofuran | PubChem[3] |
| CAS Number | 76429-69-1 | PubChem[3] |
| Molecular Formula | C₈H₇ClO | PubChem[3][4] |
| Molecular Weight | 154.59 g/mol | PubChem[3][4] |
| Canonical SMILES | C1COC2=C1C=C(C=C2)Cl | PubChem[3] |
| InChI | InChI=1S/C8H7ClO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 | PubChem[3] |
| InChIKey | PEYYQHYMRUDUOH-UHFFFAOYSA-N | PubChem[3] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[3] |
| Hydrogen Bond Donors | 0 | PubChem[3] |
| Hydrogen Bond Acceptors | 1 | PubChem[3] |
Spectroscopic Characterization
Spectroscopic analysis is non-negotiable for verifying the identity and purity of a starting material or product. The following sections detail the expected spectral data for 5-Chloro-2,3-dihydrobenzofuran, providing a self-validating system for compound confirmation.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), 5-Chloro-2,3-dihydrobenzofuran will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).
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Molecular Ion (M⁺): A prominent peak will be observed at m/z = 154, corresponding to the C₈H₇³⁵ClO⁺ ion.
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Isotope Peak (M+2)⁺: A secondary peak at m/z = 156, approximately one-third the intensity of the m/z 154 peak, confirms the presence of a single chlorine atom (C₈H₇³⁷ClO⁺).[3]
-
Key Fragments: Common fragmentation pathways would involve the loss of chlorine or cleavage of the dihydrofuran ring, leading to other significant peaks.[3]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the compound's functional groups. Key absorptions are predicted as follows:
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C-H (Aromatic): Stretching vibrations will appear in the region of 3100-3000 cm⁻¹.
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C-H (Aliphatic): Stretching of the -CH₂- groups in the dihydrofuran ring will be observed between 3000-2850 cm⁻¹.[5]
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C=C (Aromatic): Ring stretching will produce characteristic peaks in the 1600-1450 cm⁻¹ region.
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C-O-C (Ether): A strong, characteristic C-O stretching band for the aryl-alkyl ether will be present around 1250-1200 cm⁻¹.
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C-Cl (Aryl Halide): A moderate to strong absorption in the fingerprint region, typically around 1100-1000 cm⁻¹, indicates the C-Cl bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
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¹H NMR:
-
Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet system in the aromatic region (~6.7-7.2 ppm). The proton ortho to the chlorine will likely be the most downfield of this group.
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Methylene Protons (-O-CH₂-) (2H): The protons at position 2, adjacent to the ether oxygen, will appear as a triplet around 4.5 ppm.
-
Methylene Protons (-CH₂-) (2H): The protons at position 3 will appear as a triplet around 3.2 ppm, coupled to the protons at position 2.
-
-
¹³C NMR:
-
Aromatic Carbons (6C): Six distinct signals are expected in the ~110-160 ppm range. The carbon bearing the oxygen (C7a) will be the most downfield, followed by the carbon bearing the chlorine (C5).
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Aliphatic Carbons (2C): The -O-CH₂- carbon (C2) will appear around 71 ppm, and the adjacent -CH₂- carbon (C3) will be further upfield, around 29 ppm.
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Synthesis and Reactivity
Synthesis Protocol: Electrophilic Chlorination
A common and efficient method for the synthesis of 5-Chloro-2,3-dihydrobenzofuran is the direct electrophilic chlorination of 2,3-dihydrobenzofuran. The causality behind this choice is the activating, ortho, para-directing nature of the cyclic ether, which strongly favors substitution at the C5 position. N-chlorosuccinimide (NCS) is often chosen as the chlorine source for its mild and selective reactivity.[4]
Caption: Synthesis workflow for 5-Chloro-2,3-dihydrobenzofuran.
Step-by-Step Experimental Protocol: [4]
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To a 25 mL Schlenk reaction tube, add 2,3-dihydrobenzofuran (60.1 mg, 0.5 mmol).
-
Add N-chlorosuccinimide (79.8 mg, 0.6 mmol) and the catalyst [TEMPO][OTf] (30.1 mg, 0.1 mmol).
-
Add chloroform (2 mL) as the solvent.
-
Seal the tube and stir the mixture at 25°C for 12 hours.
-
Upon completion (monitored by TLC or GC-MS), remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by column chromatography on silica gel to yield the final product, 5-chloro-2,3-dihydrobenzofuran (74.8 mg, 96% yield).[4]
Core Reactivity: Electrophilic Aromatic Substitution (EAS)
The reactivity of the aromatic ring in 5-Chloro-2,3-dihydrobenzofuran is governed by the interplay of two substituents: the activating ether oxygen and the deactivating chloro group.
-
Activating Group: The oxygen atom of the dihydrofuran ring is a strong activating group due to resonance, donating electron density to the aromatic ring. It is an ortho, para-director.
-
Deactivating Group: The chlorine atom is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director due to resonance.
The combined effect results in a moderately activated ring where incoming electrophiles are directed to the positions ortho and para to the strongly activating oxygen group (C4, C6, and C7), while considering the deactivating effect of the chlorine at C5. The C7 position is often sterically accessible and electronically favored for subsequent substitutions. This predictable reactivity makes it a reliable scaffold for building molecular complexity, such as in the multi-step synthesis of Prucalopride intermediates.[6][7]
Caption: Logic diagram of substituent effects in electrophilic reactions.
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount. 5-Chloro-2,3-dihydrobenzofuran should be handled with appropriate care in a laboratory setting.
-
GHS Hazard Classification:
-
Precautionary Measures:
-
Always handle this chemical within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.[8]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Conclusion: A Versatile Intermediate
5-Chloro-2,3-dihydrobenzofuran is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry and beyond. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable and valuable intermediate. By understanding the principles outlined in this guide, researchers can confidently and safely leverage this molecule to construct novel chemical entities with tailored functions, paving the way for the next generation of therapeutics and advanced materials.
References
-
5-Chloro-2,3-dihydro-1-benzofuran . PubChem. National Center for Biotechnology Information. [Link]
-
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid . Pharmaffiliates. [Link]
-
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid . PubChem. National Center for Biotechnology Information. [Link]
-
N-C, Liu & J, DeRuiter. (2014). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran . ResearchGate. [Link]
- Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
- Asymmetric synthesis of dihydrobenzofuran derivatives.
-
Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature . SciELO South Africa. [Link]
-
Table of Characteristic IR Absorptions . University of Colorado Boulder. [Link]
-
Infrared spectroscopy . Royal Society of Chemistry: Education. [Link]
Sources
- 1. US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives - Google Patents [patents.google.com]
- 2. Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature [scielo.org.za]
- 3. 5-Chloro-2,3-dihydro-1-benzofuran | C8H7ClO | CID 592964 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]
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